Cas no 18217-81-7 (2-methyl-6-[(1e)-1-propen-1-yl]pyrazine)

2-methyl-6-[(1e)-1-propen-1-yl]pyrazine structure
18217-81-7 structure
Product Name:2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
N.o CAS:18217-81-7
MF:C8H10N2
MW:134.178401470184
CID:1374336
PubChem ID:5371945
Update Time:2025-04-20

2-methyl-6-[(1e)-1-propen-1-yl]pyrazine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Methyl-6-[(1E)-1-propen-1-yl]pyrazine
    • 5-Methyl-2,3'-bipyridyl
    • 6-Methyl-[2,3']Bipyridinyl
    • CTK2G5602
    • AGN-PC-001459
    • 2,3'-Bipyridine, 6-methyl-
    • CHEBI:399515
    • 2-methyl-6-propenyl-pyrazine
    • 2-methyl-6-(pyridin-3-yl)pyridine
    • CHEMBL368048
    • 6-methyl-2,3'-bipyridyl
    • SureCN3609216
    • 2-Methyl-6-(trans-1-propenyl)-pyrazin
    • SureCN5143063
    • 2-Methyl-6-[(E)-1-propenyl]pyrazine
    • SCHEMBL14153948
    • Pyrazine, 2-methyl-6-(1-propenyl)-, (E)-
    • NOBVHXZAVPKZQU-ONEGZZNKSA-N
    • 2-methyl-6-[(1E)-prop-1-en-1-yl]pyrazine
    • 2-Methyl-6-propenyl-(E)-Pyrazine
    • Pyrazine, 2-methyl-6-(1E)-1-propenyl-
    • (E)-2-Methyl-6-(1-propenyl)pyrazine
    • 2-Methyl-6-(1-propenyl)-(e)-Pyrazine
    • 2-Methyl-6-(1-propenyl) pyrazine, trans
    • YZ5LE428BQ
    • 2-Methyl-6-(1(E)-propenyl)-pyrazine
    • 2-methyl-6-propenylpyrazine
    • 2-Methyl-6-(1-propenyl)-pyrazine
    • 104638-11-1
    • 2-Methyl-6-[(1E)-1-propenyl]pyrazine
    • (e)-2-methyl-6-(1-propenyl)-pyrazine
    • UNII-YZ5LE428BQ
    • 18217-81-7
    • CHEBI:179432
    • 2-Methyl-6-(1-propenyl)-(Z)-Pyrazine
    • 2-Methyl-6-(trans-1-propenyl)pyrazine
    • 2-Methyl-6-(1-propenyl)pyrazine, (1E)-
    • 2-methyl-6-[(E)-prop-1-enyl]pyrazine
    • 2-methyl-6-(1-propenyl)pyrazine
    • Pyrazine, 2-methyl-6-propenyl-, (E)-
    • 2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
    • Inchi: 1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3-6H,1-2H3/b4-3+
    • Chave InChI: NOBVHXZAVPKZQU-ONEGZZNKSA-N
    • SMILES: N1C(=CN=CC=1/C=C/C)C

Propriedades Computadas

  • Massa Exacta: 134.0845
  • Massa monoisotópica: 134.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 120
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 25.8A^2
  • XLogP3: 1.2

Propriedades Experimentais

  • Densidade: 1.007
  • Ponto de ebulição: 198.4°C at 760 mmHg
  • Ponto de Flash: 73.8°C
  • Índice de Refracção: 1.561
  • PSA: 25.78
  • LogP: 1.81810
Fornecedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd